Mesityl oxide

概述

描述

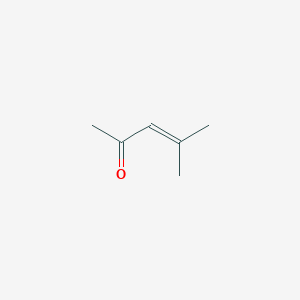

Mesityl oxide (4-methyl-3-penten-2-one, C₆H₁₀O) is an α,β-unsaturated ketone with a molecular weight of 98.14 g/mol . It is structurally characterized by a conjugated carbon-carbon double bond and a ketone group, making it reactive in polymerization and condensation reactions. Industrially, this compound serves as a solvent in electrochemical processes , a precursor to methyl isobutyl ketone (MIBK) , and a key component in synthesizing high-density jet fuels . Its production methods include aldol condensation of acetone and reaction-rectification processes to improve yield and selectivity .

准备方法

Alkaline Condensation of Acetone

The most established industrial method for mesityl oxide production involves the base-catalyzed condensation of acetone. This process, detailed in US Patent 3002999A , operates via a homogeneous liquid-phase system using alkali metal hydroxides (e.g., NaOH, KOH) dissolved in aqueous or alcoholic solvents.

Reaction Mechanism and Conditions

Acetone undergoes aldol condensation in the presence of a alkaline catalyst, forming di-acetone alcohol (DAA) as an intermediate. Subsequent dehydration yields this compound:

3\text{COCH}3 \xrightarrow{\text{OH}^-} (\text{CH}3)2\text{C(OH)CH}2\text{COCH}3 \xrightarrow{-\text{H}2\text{O}} (\text{CH}3)2\text{C=CHCOCH}3

Critical parameters include:

-

Temperature : 75–120°C (optimal range for minimizing by-products like isophorone) .

-

Solvent System : Methanol or ethanol enhances alkali solubility, ensuring a homogeneous phase .

Continuous Production Setup

The patent describes a continuous reactor system (Fig. 1) comprising:

-

Pumps : Deliver acetone and alkaline solution at controlled rates.

-

Heat Exchanger : Preheats reactants to 50–160°C.

-

Reactor : Maintains residence time of 15–60 minutes.

-

Distillation Column : Separates unreacted acetone (recycled) and isolates this compound .

This configuration achieves 35–40% acetone conversion per cycle, with minimal resinous by-products due to precise temperature control .

Catalytic Methods Using Acid-Base Bifunctional Systems

Recent advancements leverage synergistic effects between acid and base catalysts to enhance selectivity. Al-MCM-41 (mesoporous aluminosilicate) and TiO₂ combinations exemplify this approach, enabling one-pot acetone-to-mesitylene conversion with this compound as an intermediate .

Dual-Bed Catalytic Process

-

Base Catalyst (TiO₂) : Facilitates initial aldol condensation of acetone to this compound at 200–250°C.

-

Acid Catalyst (Al-MCM-41) : Promotes this compound cyclization and dehydration to mesitylene .

Key Findings :

-

Productivity Increase : Combining Al-MCM-41 and TiO₂ in a dual-bed system boosts mesitylene yield by 57% compared to standalone Al-MCM-41 .

-

By-product Suppression : Acid sites on Al-MCM-41 reduce β-scission reactions, minimizing light hydrocarbon formation .

Dehydration of Di-Acetone Alcohol (DAA)

DAA, a by-product of acetone condensation, serves as a precursor for this compound via acid-catalyzed dehydration. The patent outlines a two-step process:

Alkaline-Acid Tandem Process

-

Alkaline Phase : Acetone condensation at 75–120°C yields DAA and this compound.

-

Acidification : Adding dilute H₂SO₄ or HCl dehydrates residual DAA:

3)2\text{C(OH)CH}2\text{COCH}3 \xrightarrow{\text{H}^+} (\text{CH}3)2\text{C=CHCOCH}3 + \text{H}2\text{O}

This step increases overall this compound yield to >90% by converting DAA .

Continuous vs. Batch Process Optimization

Continuous Process Advantages

-

Higher Throughput : Automated reactant delivery and product separation reduce downtime .

-

Energy Efficiency : Heat exchangers recover energy from exothermic condensation .

Batch Process Limitations

-

Scalability Issues : Manual handling and cooling phases extend cycle times.

-

By-product Accumulation : Prolonged heating at >120°C favors isophorone formation .

By-product Management and Catalytic Recycling

Isophorone Mitigation

-

Temperature Control : Maintaining temperatures below 120°C reduces isophorone synthesis .

-

Catalyst Regeneration : Alkaline residues are removed via aqueous decantation, preventing side reactions .

Catalyst Reusability

-

Al-MCM-41/TiO₂ : Retains >80% activity after five cycles due to thermal stability .

-

Alkali Hydroxides : Require periodic replenishment due to neutralization during acidification .

Tables

Table 1: Comparison of this compound Preparation Methods

*Yield improvement over single catalyst.

Table 2: By-product Profiles and Mitigation Strategies

化学反应分析

Mesityl oxide participates in various chemical reactions:

Oxidation: this compound can be oxidized to form this compound epoxide or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: It can be reduced to form 4-methyl-2-pentanol using reducing agents like sodium borohydride or catalytic hydrogenation.

Michael Addition: As an α,β-unsaturated ketone, this compound is a good Michael acceptor and can undergo nucleophilic addition reactions with nucleophiles such as amines and thiols.

Hydrogenation: This compound can be hydrogenated to produce methyl isobutyl ketone, which is widely used as a solvent.

科学研究应用

Catalytic Applications

Production of Methyl Isobutyl Ketone (MIBK)

Mesityl oxide is primarily utilized as a precursor for the synthesis of methyl isobutyl ketone (MIBK). Research indicates that using acid-modified phonolite-supported catalysts (such as NiW, NiMo, and CoMo) can effectively convert this compound into MIBK with high selectivity. In a study, the CoMo catalyst demonstrated superior activity for MIBK production under specific conditions (temperature of 375 °C and pressure of 50 bar) .

| Catalyst Type | Main Product | Yield (%) |

|---|---|---|

| NiW | MIBK | >90 |

| NiMo | 2-Methyl Pentane | 50-70 |

| CoMo | MIBK | ~80 |

Synthesis of Jet Fuel Range Cycloalkanes

Another significant application of this compound is in the synthesis of branched cycloalkanes for jet fuel. A novel method has been developed that utilizes this compound along with 2-methylfuran to produce high-density cycloalkanes that exhibit low freezing points. These compounds can serve as additives to enhance the energy density of bio-jet fuels .

Environmental Applications

Analytical Chemistry

this compound has been employed in analytical chemistry, particularly in liquid chromatography applications. It interacts with various analytes, making it useful for developing sensitive detection methods for environmental toxicants. For instance, it has been utilized in studies involving the detection of thyroid hormones in zebrafish larvae, showcasing its role in environmental monitoring .

Industrial Applications

Solvent and Intermediate

In industrial settings, this compound serves as a solvent and an intermediate in synthesizing various organic compounds. Its unique chemical properties allow it to participate in reactions such as alkylation and hydrolysis, which are essential for producing complex organic molecules.

Case Study 1: this compound in Catalytic Conversions

A study conducted on the reduction of this compound using different catalysts revealed that the choice of catalyst significantly affects product yield and selectivity. The research highlighted the effectiveness of sulfided metal catalysts over traditional noble metal catalysts, which could lead to more cost-effective industrial processes .

Case Study 2: Environmental Monitoring Using this compound

In an investigation focused on thyroid hormone disruption due to environmental pollutants, this compound was part of a method that allowed for the simultaneous quantification of multiple hormones using advanced chromatographic techniques. This application underscores its importance in assessing environmental health risks .

作用机制

The mechanism of action of mesityl oxide involves its role as an α,β-unsaturated ketone. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the conjugated system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. In biological systems, this compound can interact with nucleophilic sites in enzymes and other proteins, potentially altering their function .

相似化合物的比较

Methyl Isobutyl Ketone (MIBK)

MIBK (C₆H₁₂O, molecular weight 100.16 g/mol) is a saturated ketone and a hydrogenation product of mesityl oxide . Key differences include:

Research Findings :

- In electropolymerization, this compound forms copolymers with organic monomers, enhancing electrode layer tortuosity and stability . MIBK lacks this reactivity, producing less durable polymer films .

Acetone and Isophorone

- Acetone : this compound is derived from acetone via aldol condensation . Unlike acetone, this compound’s conjugated system allows for electrophilic addition and copolymerization .

- Isophorone : Both are unsaturated ketones, but isophorone (a cyclic triketone) exhibits higher thermal stability. This compound and isophorone are co-produced in aldol reactions, with this compound forming at lower temperatures .

Physical and Chemical Properties

Environmental and Toxicological Profiles

- Degradation: Rapid atmospheric breakdown via hydroxyl radicals (half-life: 4.8 hours) .

- MIBK: Limited toxicity data in provided evidence, but saturated structure suggests lower reactivity and slower degradation.

生物活性

Mesityl oxide (CAS No. 141-79-7), a colorless liquid with a distinctive odor, is an organic compound primarily used as a solvent in various industrial applications. Its biological activity has been the subject of numerous studies, revealing a range of effects on human health and the environment. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

- Chemical Formula : C₆H₁₀O

- Molecular Weight : 98.15 g/mol

- Structure : this compound is characterized by a ketone functional group and is structurally represented as follows:

Acute Toxicity

This compound exhibits slight toxicity in acute mammalian studies. The median lethal dose (LD50) for various species is reported as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Rat | 600 - 1100 |

| Guinea Pig | 600 - 1100 |

| Rabbit | 600 - 1100 |

| Mouse | 600 - 1100 |

The acute inhalation LC50 values range from approximately 4400 to 9000 mg/m³, indicating moderate toxicity via inhalation exposure .

Skin and Eye Irritation

This compound is known to cause skin irritation upon contact, particularly in rabbits, where it produced significant irritation under occlusive patch testing. Eye exposure can lead to burns and potential damage .

Chronic Health Effects

Long-term exposure to this compound may result in various chronic health effects, including:

- Liver and Kidney Damage : Repeated exposure has been associated with potential damage to these organs.

- Respiratory Issues : Chronic inhalation can lead to lung damage and symptoms such as coughing and shortness of breath.

- Anemia : Prolonged exposure may also result in hematological effects such as anemia .

Environmental Impact

This compound has limited persistence in the environment, showing rapid biodegradability. Its predicted half-life in air is approximately 1.615 hours due to its reactive nature with hydroxyl radicals .

Aquatic Toxicity

The compound exhibits moderate acute toxicity towards aquatic organisms, with toxicity values for different species summarized below:

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | >1000 |

| Salmo gairdneri (Rainbow Trout) | 71 |

These results indicate that while this compound can be harmful to aquatic life, certain species demonstrate resilience .

Research Findings

Recent studies have explored the catalytic reduction of this compound for producing various organic compounds. For instance, research demonstrated that this compound can be effectively converted into methyl isobutyl ketone (MIBK) using specific metal catalysts under controlled conditions . The following table summarizes key findings from this research:

| Catalyst Type | Main Product | Activity Level |

|---|---|---|

| NiWSx/Ph-HCl | MIBK | Highest Activity |

| NiMo/Ph-HCl | MIBK | Moderate Activity |

| CoMo/Ph-HCl | 2-Methyl Pentane | Highest Activity |

These findings highlight the importance of this compound not only as a solvent but also as a valuable intermediate in organic synthesis .

Case Studies

- Occupational Exposure : A study evaluating workers exposed to this compound found that symptoms such as headaches, dizziness, and respiratory irritation were common among those with high exposure levels. Implementing safety measures significantly reduced these health complaints .

- Environmental Assessment : An environmental risk assessment indicated that while this compound has moderate toxicity to aquatic organisms, its rapid degradation limits long-term ecological impacts when released into water bodies .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling mesityl oxide in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 31°C) and toxicity. Key protocols include:

- Use explosion-proof equipment and grounded containers to prevent static discharge .

- Wear solvent-resistant gloves (e.g., Viton® Chlorobutyl Rubber) and eye protection to avoid skin/eye irritation .

- Store separately from oxidizing agents (e.g., peroxides), strong acids/bases, and halogens to prevent violent reactions .

- Implement emergency showers/eye wash stations in case of exposure .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with this compound serving as a Certified Reference Material (CRM) for calibration. Methodological steps include:

- Sample preparation via liquid-liquid extraction using compatible solvents (e.g., hexane).

- Column selection (e.g., DB-5MS) to resolve this compound from co-eluting compounds .

- Validation per ICH guidelines, including linearity (1–100 ppm) and recovery studies (>95%) .

Q. How does this compound’s reactivity influence its role as a solvent in organic synthesis?

this compound’s α,β-unsaturated ketone structure enables dual functionality:

- As a polar aprotic solvent, it facilitates aldol condensations and Michael additions .

- Its electrophilic carbonyl group participates in nucleophilic attacks, requiring inert reaction conditions (e.g., N₂ atmosphere) to avoid side reactions .

Advanced Research Questions

Q. How can reaction-rectification processes optimize this compound synthesis?

Traditional methods suffer from low conversion (<60%) and selectivity (<70%). A combined reaction-rectification approach improves efficiency by:

- Integrating chemical transformation (e.g., acetone dimerization) with continuous product separation via distillation .

- Modeling phase equilibrium using NRTL or UNIQUAC equations to predict vapor-liquid equilibria and optimize column parameters (e.g., reflux ratio) .

- Adjusting temperature gradients (80–130°C) to shift equilibrium toward this compound, achieving >90% selectivity .

Q. What strategies resolve contradictions in this compound’s occupational exposure limits (OELs)?

Discrepancies exist between NIOSH (10 ppm) and ACGIH (15 ppm) OELs due to differing toxicological interpretations:

- NIOSH prioritizes liver/kidney effects from subchronic rodent studies, advocating lower limits .

- ACGIH emphasizes acute respiratory irritation thresholds . Methodological resolution : Conduct species-specific toxicokinetic studies to establish NOAELs (No Observed Adverse Effect Levels) and apply interspecies uncertainty factors (e.g., 10x for human variability) .

Q. How do kinetic models address selectivity challenges in this compound production?

Competing pathways (e.g., formation of 4-methyl-4-penten-2-one) reduce selectivity. Solutions include:

- Developing pseudo-homogeneous kinetic models to quantify rate constants (k₁, k₂) for parallel reactions .

- Optimizing catalyst systems (e.g., acidic ion-exchange resins) to favor this compound via transition-state stabilization .

- Implementing in situ FTIR monitoring to track intermediate concentrations and adjust residence times dynamically .

Q. What experimental designs mitigate confounding factors in this compound’s chronic toxicity studies?

Conflicting data on hepatotoxicity and anemia risks arise from variable exposure durations and doses. Robust designs involve:

属性

IUPAC Name |

4-methylpent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJXDKTYKFBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O, Array | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029170 | |

| Record name | 4-Methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor. | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3% | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86 | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-3-penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, colorless to light-yellow liquid | |

CAS No. |

141-79-7 | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesityl oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesityl oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESITYL OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Penten-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYL OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LAC84669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 3-Penten-2-one, 4-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SB401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F | |

| Record name | MESITYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MESITYL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methyl-3-penten-2-one, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MESITYL OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MESITYL OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/264 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Mesityl oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。